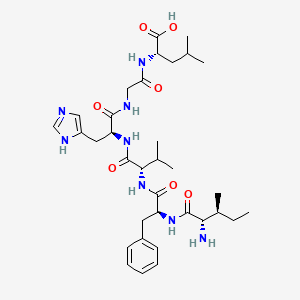
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is a heterocyclic compound that features a triazine ring substituted with two 4-methylphenyl groups and an oxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine typically involves the reaction of hydrazine hydrate with amidinium chlorides, followed by oxidation and rearrangement steps. The initial product, a dihydrotetrazine, is oxidized to form the desired triazine compound . The reaction conditions often include the use of methanolic hydrogen chloride and peracetic acid for oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to other functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methanolic hydrogen chloride, and peracetic acid . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various triazine derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
科学的研究の応用
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its normal function and potentially leading to therapeutic effects . Additionally, it can interact with enzymes and other proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
3,6-Bis(4-methylphenyl)-9(4-hydroxyphenyl)carbazole: This compound has similar structural features but includes a carbazole core.
3,6-Bis(1-hydroxy-1-(4-methylphenyl)ethyl)-1,2,4,5-tetrazines: These compounds are structurally related but have different functional groups and stereochemistry.
Uniqueness
3,6-Bis(4-methylphenyl)-4-oxo-1,2,4lambda~5~-triazine is unique due to its specific substitution pattern and the presence of an oxo group on the triazine ring. This gives it distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
680572-15-0 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
3,6-bis(4-methylphenyl)-4-oxido-1,2,4-triazin-4-ium |
InChI |
InChI=1S/C17H15N3O/c1-12-3-7-14(8-4-12)16-11-20(21)17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChIキー |
VQUPVEBOHVHQNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C[N+](=C(N=N2)C3=CC=C(C=C3)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)






![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 2-iodo-4-methyl-3-(3-pyridinyl)-](/img/structure/B12528543.png)
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)
![Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate](/img/structure/B12528553.png)


![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)

